3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine
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Overview
Description
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features a pyrazole ring, a quinoxaline moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the pyrazole or phenyl rings .
Scientific Research Applications
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Quinoxaline derivatives: Compounds containing the quinoxaline moiety, which may have similar chemical properties.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group, which can exhibit similar reactivity
Uniqueness
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable target for research and development .
Properties
Molecular Formula |
C20H16F3N5 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine |
InChI |
InChI=1S/C20H16F3N5/c1-12-10-13(2)28(27-12)19-18(25-16-8-3-4-9-17(16)26-19)24-15-7-5-6-14(11-15)20(21,22)23/h3-11H,1-2H3,(H,24,25) |
InChI Key |
VJVOHEZCZHJNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
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